BS2G Crosslinker

Description

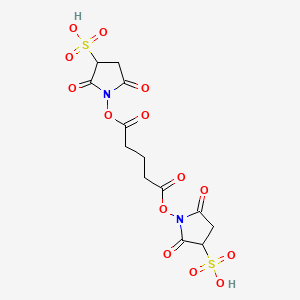

Structure

2D Structure

3D Structure

Properties

CAS No. |

215597-83-4 |

|---|---|

Molecular Formula |

C13H14N2O14S2 |

Molecular Weight |

486.4 g/mol |

IUPAC Name |

1-[5-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |

InChI |

InChI=1S/C13H14N2O14S2/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27) |

InChI Key |

OWSWOWLMQKUWTE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the BS2G Crosslinker: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the homobifunctional crosslinker, Bis[sulfosuccinimidyl] glutarate (BS2G), a valuable tool in protein chemistry and structural biology. We will delve into its core mechanism of action, provide detailed experimental protocols, and present quantitative data to inform its effective use in research and development.

Core Principles of BS2G Crosslinking

BS2G is a water-soluble, amine-reactive crosslinker that forms stable, covalent bonds between molecules containing primary amines.[1] Its key features, which dictate its applications, are summarized in the table below.

| Property | Description | Reference |

| Chemical Name | Bis[sulfosuccinimidyl] glutarate | [2] |

| Molecular Weight | 556.45 g/mol (anhydrous) | [2] |

| Spacer Arm Length | 7.7 Å | [2] |

| Reactive Groups | N-hydroxysulfosuccinimide (Sulfo-NHS) esters at both ends | [2] |

| Reactivity | Forms stable amide bonds with primary amines (e.g., lysine side chains, N-termini of proteins) | [2] |

| Solubility | Water-soluble | [1][3] |

| Cleavability | Non-cleavable | [4] |

| Membrane Permeability | Impermeable to cell membranes | [1][3] |

The water-solubility of BS2G, conferred by the sulfo-NHS groups, allows for crosslinking reactions to be performed in aqueous buffers at or near physiological pH, avoiding the need for organic solvents that can be detrimental to protein structure and function.[5] Its membrane impermeability makes it an excellent choice for specifically crosslinking proteins on the cell surface.[1][3]

Mechanism of Action: Amine Reactivity

The core of BS2G's functionality lies in the reaction of its sulfo-NHS esters with primary amines. This reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the sulfo-NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.

The reaction is most efficient at a pH range of 7-9, where a sufficient concentration of the deprotonated, nucleophilic form of the primary amine is present.[5]

Caption: Reaction of BS2G with primary amines on proteins.

Competing Reaction: Hydrolysis

A critical consideration when using BS2G, or any NHS-ester based crosslinker, is the competing hydrolysis reaction. In aqueous solutions, the sulfo-NHS ester can react with water, leading to the hydrolysis of the ester and rendering the crosslinker inactive. The rate of hydrolysis is highly dependent on pH and temperature.

| pH | Half-life of NHS ester |

| 7.0 (at 0°C) | 4-5 hours |

| 8.6 (at 4°C) | 10 minutes |

This data, while for general NHS esters, highlights the importance of performing crosslinking reactions promptly after preparing the BS2G solution and carefully controlling the pH to maximize crosslinking efficiency.[6]

Experimental Protocols

The following sections provide detailed methodologies for common applications of the BS2G crosslinker.

General Protocol for Protein Crosslinking in Solution

This protocol is a starting point for crosslinking purified proteins in solution to study protein-protein interactions or to stabilize protein complexes.

Materials:

-

Purified protein sample in an amine-free buffer (e.g., PBS, HEPES, MOPS).

-

This compound.

-

Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

Desalting column or dialysis cassette.

Procedure:

-

Protein Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should be optimized for the specific application, typically in the range of 0.1-2 mg/mL.

-

BS2G Preparation: Immediately before use, dissolve BS2G in reaction buffer to the desired stock concentration (e.g., 10-25 mM). BS2G is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.[7]

-

Crosslinking Reaction: Add the BS2G stock solution to the protein sample to achieve the desired final concentration. The optimal molar excess of BS2G to protein should be determined empirically, but a starting point of 20-50 fold molar excess is common.[7]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess BS2G.

-

Removal of Excess Reagents: Remove excess crosslinker and quenching buffer by dialysis or using a desalting column.

-

Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Caption: General workflow for protein crosslinking with BS2G.

Crosslinking Mass Spectrometry (CXMS) for Structural Proteomics

BS2G is widely used in conjunction with mass spectrometry to obtain distance constraints for structural modeling of proteins and protein complexes.

Materials (in addition to the general protocol):

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

C18 desalting spin columns

-

LC-MS/MS system

Procedure:

-

Crosslinking: Perform the crosslinking reaction as described in the general protocol.

-

Denaturation, Reduction, and Alkylation:

-

Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate the free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

-

Digest the proteins by adding trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.

-

Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

-

Dry the desalted peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis.

-

Analyze the sample using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the crosslinked peptides from the MS/MS data. This will provide information on which amino acid residues were linked by BS2G.

-

References

- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. covachem.com [covachem.com]

- 4. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound | 215597-83-4 [smolecule.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. proteochem.com [proteochem.com]

An In-depth Technical Guide to the BS2G Crosslinker: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Bis[sulfosuccinimidyl] glutarate (BS2G) crosslinker, a valuable tool in the study of protein-protein interactions and protein structure elucidation. We will delve into its chemical and physical properties, reaction mechanism, and provide detailed experimental protocols for its application, including downstream analysis by mass spectrometry.

Introduction to BS2G

BS2G is a homobifunctional, amine-reactive, and water-soluble crosslinking agent. Its defining features make it particularly well-suited for studying protein interactions in aqueous environments, especially for probing the surface of cells and organelles without permeating the cell membrane. The rigid glutarate spacer arm provides a fixed distance constraint for structural studies.

Structure and Properties of BS2G

The chemical structure of BS2G consists of two sulfo-N-hydroxysuccinimide (sulfo-NHS) esters connected by a 5-atom glutarate spacer. This structure confers several key properties that are advantageous for protein crosslinking studies.

Key Structural Features:

-

Homobifunctional: Possesses two identical reactive groups (sulfo-NHS esters), enabling the crosslinking of similar functional groups (primary amines) in a single-step reaction.[1]

-

Amine-Reactive: The sulfo-NHS esters specifically react with primary amines (-NH2), which are readily available on the N-terminus of polypeptides and the side chains of lysine residues.[2]

-

Water-Soluble: The presence of sulfonate (-SO3-) groups on the NHS rings renders the molecule highly soluble in aqueous buffers, eliminating the need for organic solvents that can perturb protein structure.[3][4]

-

Membrane-Impermeable: The charged sulfonate groups prevent the crosslinker from passively crossing cell membranes, making it ideal for selectively labeling and crosslinking cell surface proteins.[3][5]

-

Non-cleavable Spacer Arm: The 5-atom (7.7 Å) glutarate spacer arm forms a stable, covalent amide bond that cannot be cleaved under standard biochemical conditions.[3]

Quantitative Data Summary:

| Property | Value | Reference(s) |

| Full Chemical Name | Bis[sulfosuccinimidyl] glutarate | [6] |

| Synonyms | Sulfo-DSG, Glutaric acid bis(3-sulfo-N-hydroxysuccinimide ester) | [6] |

| Molecular Weight | 530.35 g/mol | [6] |

| Spacer Arm Length | 7.7 Å | [6] |

| CAS Number | 881415-72-1 | [7] |

| Chemical Formula | C13H12N2Na2O14S2 | [6] |

| Reactive Groups | Sulfo-N-hydroxysuccinimide (sulfo-NHS) esters | [3] |

| Target Functional Group | Primary amines (-NH2) | [2] |

| Optimal Reaction pH | 7.0 - 9.0 | [5] |

Reaction Mechanism

The crosslinking reaction of BS2G with proteins occurs via a two-step nucleophilic acyl substitution. The primary amine of a lysine residue or the N-terminus of a protein acts as a nucleophile, attacking the carbonyl carbon of the sulfo-NHS ester. This results in the formation of a stable amide bond and the release of the sulfo-N-hydroxysuccinimide leaving group.

Experimental Protocols

A generalized protocol for protein crosslinking using BS2G is provided below. Optimal conditions, such as the molar ratio of crosslinker to protein and incubation time, may need to be determined empirically for each specific system.

Materials

-

BS2G crosslinker

-

Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.0-9.0

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M glycine)

-

Desalting column or dialysis cassette

General Crosslinking Protocol

-

Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. Buffers containing primary amines, such as Tris, will compete with the target proteins for reaction with the crosslinker.

-

Prepare BS2G Solution: Immediately before use, dissolve BS2G in the reaction buffer to the desired concentration. A 10- to 100-fold molar excess of BS2G to protein is a common starting point.

-

Crosslinking Reaction: Add the BS2G solution to the protein sample and mix gently. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess, unreacted BS2G.

-

Remove Excess Reagents: Remove unreacted crosslinker and quenching buffer by dialysis or using a desalting column.

-

Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Analysis of Crosslinked Proteins

SDS-PAGE and Western Blotting

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method to visualize the results of a crosslinking experiment. Crosslinked protein complexes will migrate slower than their monomeric counterparts, resulting in the appearance of higher molecular weight bands on the gel. Western blotting can be used to confirm the identity of the proteins within these crosslinked complexes.

Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for identifying the specific amino acid residues involved in a crosslink, providing valuable distance constraints for protein structure modeling and interaction mapping.

General Workflow for MS Analysis of BS2G-Crosslinked Proteins:

-

Protein Digestion: The crosslinked protein sample is digested with a protease, typically trypsin, to generate a mixture of peptides.

-

Enrichment of Crosslinked Peptides (Optional): Due to the low abundance of crosslinked peptides, an enrichment step, such as size-exclusion chromatography (SEC), can be performed to separate them from the more abundant linear peptides.[8]

-

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Specialized software is used to identify the crosslinked peptide pairs from the complex MS/MS spectra.

Applications of BS2G

The unique properties of BS2G make it a versatile tool for a range of applications in proteomics and structural biology:

-

Mapping Protein-Protein Interactions: BS2G is widely used to identify and map the interaction interfaces of protein complexes.[2]

-

Probing Protein Conformation: The fixed-length spacer arm of BS2G can be used to generate distance constraints that aid in the computational modeling of protein and protein complex structures.

-

Studying Cell Surface Receptors: Due to its membrane impermeability, BS2G is an excellent reagent for studying the interactions of cell surface receptors and other membrane-associated proteins.[3]

-

Quantitative Crosslinking: In combination with its deuterated analog (BS2G-d4), BS2G can be used for quantitative crosslinking studies to compare protein interactions under different conditions.

Advantages and Disadvantages of BS2G

Advantages:

-

Water-solubility: Facilitates use in physiological buffers.[3][4]

-

Membrane-impermeability: Allows for selective crosslinking of cell surface proteins.[3][5]

-

Amine-reactivity: Targets common and accessible functional groups on proteins.[2]

-

Defined spacer arm: Provides a known distance constraint for structural analysis.[3]

-

Homobifunctionality: Simple one-step reaction protocol.[1]

Disadvantages:

-

Non-cleavable: The permanent nature of the crosslink can complicate some downstream analyses.

-

Potential for intramolecular crosslinking: Can crosslink residues within the same protein, which may not be the intended outcome.

-

Reaction with lysine residues can affect protein function: Lysine residues can be involved in a protein's active site or other important functional regions.

Conclusion

The this compound is a powerful and versatile reagent for researchers studying protein structure and interactions. Its water-solubility, membrane-impermeability, and defined spacer arm make it particularly well-suited for a variety of applications, from mapping protein-protein interactions on the cell surface to providing distance constraints for structural modeling. By understanding its chemical properties and following optimized experimental protocols, researchers can effectively leverage BS2G to gain valuable insights into the complex world of protein biology.

References

- 1. Predicting Protein-Protein Interactions Using BiGGER: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 4. Bis(Sulfosuccinimidyl) glutarate (BS2G) [proteochem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. proteochem.com [proteochem.com]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

Unveiling Protein Architectures: A Technical Guide to the BS2G Crosslinker

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the homobifunctional crosslinker, Bis(sulfosuccinimidyl) glutarate (BS2G), in the structural elucidation of protein complexes. With a compact spacer arm, BS2G is an invaluable tool for identifying and characterizing protein-protein interactions, providing crucial distance constraints for molecular modeling and a deeper understanding of cellular machinery. This guide offers a comprehensive overview of BS2G's properties, detailed experimental protocols, and a practical case study of its application in the structural analysis of the 20S proteasome from the archaeon Haloferax volcanii.

Introduction to BS2G: A Molecular Ruler for Protein Interactions

BS2G is a water-soluble, amine-reactive, and membrane-impermeable crosslinker, making it an ideal reagent for studying protein interactions in aqueous environments, particularly for cell surface proteins.[1][2] Its homobifunctional nature, with two N-hydroxysulfosuccinimide (sulfo-NHS) esters, allows for the covalent linkage of primary amines (found on lysine residues and N-termini of proteins) that are in close proximity.[1] The defined length of its spacer arm acts as a "molecular ruler," providing distance constraints that are critical for computational modeling of protein and protein complex structures.[2]

Physicochemical Properties of BS2G

A clear understanding of the quantitative properties of BS2G is essential for its effective application in cross-linking experiments. The following table summarizes the key characteristics of this crosslinker.

| Property | Value | Reference(s) |

| Spacer Arm Length | 7.7 Å | [3] |

| Molecular Weight | 530.35 g/mol | [3] |

| Chemical Formula | C13H12N2O14S2Na2 | [3] |

| Reactivity | Amine-reactive (primary amines) | [1] |

| Solubility | Water-soluble | [1] |

| Membrane Permeability | Impermeable | [2] |

Experimental Protocol: Structural Analysis of the Haloferax volcanii 20S Proteasome using BS2G

This section provides a detailed methodology for the use of BS2G in the structural analysis of a protein complex, based on a study of the 20S proteasome from Haloferax volcanii.[2][4][5] The 20S proteasome is a cylindrical protease complex responsible for degrading unwanted or damaged proteins.[6][7]

BS2G Cross-linking of the 20S Proteasome

-

Sample Preparation: Purified 20S proteasome (50 μg) is prepared in a 100 μL reaction volume.[2]

-

Cross-linker Preparation: A 50 mM stock solution of BS2G is prepared immediately before use by dissolving it in Dimethyl sulfoxide (DMSO).[2]

-

Cross-linking Reaction: 1 μL of the 50 mM BS2G stock solution is added to the proteasome sample.[2] The reaction mixture is then incubated for 60 minutes at room temperature.[2]

-

Quenching: The reaction is terminated by the addition of ammonium bicarbonate (NH4HCO3) to a final concentration of 20 mM.[2]

-

Desalting: Excess, unreacted cross-linker and salts are removed by dialysis against a suitable buffer (e.g., Buffer A).[2]

In-Solution Tryptic Digestion of the Cross-linked Complex

-

Denaturation: To the 100 μL of the cross-linked protein solution, 36 mg of urea is added and completely dissolved to denature the proteins.[2] Following this, 7.5 μL of 1.5 M Tris buffer at pH 8.8 is added, and the sample is incubated for 1 hour at room temperature.[2]

-

Reduction: 2.5 μL of 200 mM tris(2-carboxyethyl)phosphine (TCEP) is added to the sample, which is then incubated for 1 hour at 37°C to reduce disulfide bonds.[2]

-

Alkylation: 20 μL of 200 mM iodoacetamide is added, and the sample is incubated in the dark for 1 hour at room temperature to alkylate the reduced cysteine residues.[2]

-

Quenching of Alkylation: 20 μL of 200 mM dithiothreitol is added, and the sample is incubated for 1 hour at room temperature to quench the excess iodoacetamide.[2]

-

Proteolytic Digestion: Trypsin is added to the protein mixture at a 1:50 (trypsin:protein) ratio and incubated overnight at 37°C.[8][9]

Mass Spectrometry Analysis of Cross-linked Peptides

-

LC-MS/MS Analysis: The digested peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the cross-linked peptides.[1]

-

Data Analysis: The resulting mass spectra are analyzed using specialized software (e.g., pLink, xQuest) to identify the amino acid residues that have been cross-linked by BS2G.[10][11][12] This information provides the distance constraints used for structural modeling.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key stages of the experimental workflow for the structural analysis of the 20S proteasome using BS2G.

Conclusion

The this compound, with its defined spacer arm length and amine-reactive chemistry, provides a powerful approach for probing the three-dimensional architecture of proteins and protein complexes. The detailed protocol provided, based on a real-world research application, offers a practical guide for scientists and researchers seeking to employ this technique in their own studies. By combining BS2G cross-linking with mass spectrometry and computational modeling, it is possible to gain invaluable insights into the intricate world of protein-protein interactions, paving the way for a deeper understanding of biological processes and the development of novel therapeutics.

References

- 1. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proteochem.com [proteochem.com]

- 4. Subunit topology of two 20S proteasomes from Haloferax volcanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subunit Topology of Two 20S Proteasomes from Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halophilic 20S Proteasomes of the Archaeon Haloferax volcanii: Purification, Characterization, and Gene Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halophilic 20S proteasomes of the archaeon Haloferax volcanii: purification, characterization, and gene sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bsb.research.baylor.edu [bsb.research.baylor.edu]

- 9. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 10. Identification of cross-linked peptides from complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Homobifunctional Crosslinker BS2G

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the homobifunctional crosslinker BS2G (Bis[sulfosuccinimidyl] glutarate), a valuable tool for studying protein-protein interactions, a cornerstone of cellular signaling and drug development research.

Core Concepts: Understanding BS2G

BS2G is a water-soluble, amine-reactive, and non-cleavable crosslinker.[1][2][3][4][5] Its homobifunctional nature means it possesses two identical reactive groups, in this case, N-hydroxysulfosuccinimide (sulfo-NHS) esters, located at either end of a 5-atom (7.7 Ångstrom) spacer arm.[1][3] These sulfo-NHS esters readily react with primary amines (–NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[4][5]

The inclusion of sulfonate groups on the NHS rings renders BS2G water-soluble, allowing for crosslinking reactions to be performed in aqueous buffers under physiological conditions without the need for organic solvents.[3][4][5] This property, combined with its inability to permeate cell membranes, makes BS2G particularly well-suited for studying protein interactions on the cell surface.[1][3]

Key Properties of BS2G:

| Property | Value | Reference |

| Alternative Names | Sulfo-DSG, Bis(sulfosuccinimidyl) glutarate | [3] |

| Molecular Weight | 530.35 g/mol | [3] |

| Spacer Arm Length | 7.7 Å | [1][3] |

| Chemical Formula | C13H12N2Na2O14S2 | [3] |

| Reactivity | Primary amines (e.g., lysine, N-terminus) | [4][5] |

| Solubility | Water-soluble | [2][3][4][5] |

| Cell Permeability | No | [1][3] |

| Cleavability | Non-cleavable | [1][2][3] |

Mechanism of Action: Covalent Capture of Protein Interactions

The utility of BS2G lies in its ability to covalently "capture" protein-protein interactions. When two proteins interact, bringing their respective lysine residues or N-termini within the 7.7 Å reach of the BS2G spacer arm, the crosslinker can form a stable bridge between them. This transforms a transient or non-covalent interaction into a stable, covalently linked complex that can be isolated and analyzed.

Caption: The reaction mechanism of BS2G with primary amines on interacting proteins.

Applications in Research and Drug Development

BS2G is a versatile tool with numerous applications in the study of protein interactions and cellular signaling.

-

Mapping Protein-Protein Interactions: By crosslinking interacting proteins and subsequently identifying the linked partners using techniques like mass spectrometry, researchers can map out protein interaction networks.

-

Characterizing Protein Complexes: BS2G can be used to determine the stoichiometry and architecture of multi-protein complexes by analyzing the different crosslinked species that are formed.

-

Studying Cell Surface Interactions: Due to its membrane impermeability, BS2G is ideal for investigating the interactions of cell surface receptors and other membrane-associated proteins.[1]

-

Stabilizing Transient Interactions: Many important biological interactions are transient. BS2G can "trap" these fleeting interactions, allowing for their detection and characterization.

-

Conformational Analysis: In conjunction with its deuterated counterpart, BS2G-d4, it can be used in quantitative mass spectrometry to study changes in protein conformation and interaction upon ligand binding or other stimuli.

Case Study: Elucidating EGFR Dimerization in Cell Signaling

A critical step in many signaling pathways is the dimerization or oligomerization of cell surface receptors upon ligand binding. The Epidermal Growth Factor Receptor (EGFR) is a classic example of a receptor tyrosine kinase that is activated through dimerization. Homobifunctional crosslinkers like BS3 (a longer analog of BS2G) have been instrumental in studying this process. The principles and workflow are directly applicable to BS2G.

Upon binding of its ligand, Epidermal Growth Factor (EGF), two EGFR monomers come into close proximity, allowing their intracellular kinase domains to transphosphorylate each other, initiating a downstream signaling cascade that regulates cell proliferation, survival, and differentiation.

Caption: Ligand-induced dimerization of EGFR and activation of the downstream MAPK pathway.

Experimental Protocols

General Protocol for BS2G Crosslinking of Proteins

This protocol provides a general framework for crosslinking proteins in solution. Optimal conditions may vary depending on the specific proteins and their concentrations.

Materials:

-

BS2G Crosslinker

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0. Note: Avoid buffers containing primary amines (e.g., Tris), as they will compete with the target proteins for reaction with the crosslinker.

-

Quenching Solution: 1 M Tris-HCl, pH 7.5

-

Protein sample of interest

Procedure:

-

Prepare Protein Sample: Dissolve the protein(s) of interest in the reaction buffer to the desired concentration.

-

Prepare BS2G Solution: Immediately before use, dissolve BS2G in the reaction buffer to a concentration typically 10- to 50-fold molar excess over the protein concentration.

-

Initiate Crosslinking: Add the BS2G solution to the protein sample and mix gently.

-

Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench Reaction: Add the quenching solution to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted BS2G. Incubate for 15 minutes at room temperature.

-

Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Workflow for Crosslinking Mass Spectrometry (XL-MS)

XL-MS is a powerful technique to identify crosslinked peptides and thus pinpoint the sites of protein-protein interaction.

Caption: A typical workflow for identifying protein-protein interactions using XL-MS.

Quantitative Analysis with Isotope-Labeled BS2G

For more advanced applications, a deuterated version of BS2G, known as BS2G-d4, is available. In a typical experiment, two samples are prepared: one is crosslinked with the "light" BS2G (d0) and the other with the "heavy" BS2G (d4). The samples are then mixed, processed, and analyzed by mass spectrometry. Crosslinked peptides will appear as doublet peaks with a 4-dalton mass difference, which facilitates their identification and allows for quantitative comparison of the extent of crosslinking under different conditions.

Conclusion

The homobifunctional crosslinker BS2G is a powerful and versatile reagent for the study of protein-protein interactions. Its water solubility and membrane impermeability make it particularly suitable for investigating cell surface signaling complexes. When combined with mass spectrometry, BS2G provides a robust method for mapping protein interaction networks and gaining insights into the structural organization of protein complexes, thereby advancing our understanding of cellular signaling in health and disease and aiding in the development of novel therapeutics.

References

- 1. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSG Crosslinker 100 mg CAS 79642-50-5 Di(N-succinimidyl) glutarate - Disuccinimidyl glutarate (DSG) - ProteoChem [proteochem.com]

- 3. The transforming growth factor beta receptors types I, II, and III form hetero-oligomeric complexes in the presence of ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 제품 [insung.net]

An In-depth Technical Guide to BS2G for Studying Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical cross-linker Bis[sulfosuccinimidyl] glutarate (BS2G), a valuable tool for the elucidation of protein-protein interactions (PPIs). We will delve into its chemical properties, mechanism of action, detailed experimental protocols, and the interpretation of quantitative data derived from BS2G cross-linking experiments coupled with mass spectrometry.

Introduction to BS2G: A Powerful Tool for Mapping Protein Interactions

BS2G is a homobifunctional, amine-reactive, and water-soluble cross-linking agent.[1] Its specific characteristics make it particularly well-suited for capturing protein interactions in their native states. Key features include its non-cleavable spacer arm and its inability to permeate cell membranes, which allows for the specific analysis of cell surface protein interactions.[2] The covalent bonds formed by BS2G provide distance constraints between interacting amino acid residues, offering valuable insights into the three-dimensional architecture of protein complexes.[3]

Core Properties and Mechanism of Action

Understanding the chemical and physical properties of BS2G is crucial for its effective application.

Table 1: Chemical and Physical Properties of BS2G

| Property | Value | Reference |

| Full Chemical Name | Bis[sulfosuccinimidyl] glutarate | [1] |

| Alternative Names | Sulfo-DSG | [1] |

| Molecular Weight | 530.35 g/mol | [1] |

| Spacer Arm Length | 7.7 Å | [1] |

| Chemical Formula | C13H12N2Na2O14S2 | [1] |

| Reactivity | Amine-reactive (specifically towards primary amines, e.g., lysine residues and N-termini) | [4] |

| Solubility | Water-soluble | [2] |

| Cell Permeability | No | [2] |

| Cleavability | Non-cleavable | [2] |

The mechanism of action of BS2G involves the reaction of its two N-hydroxysulfosuccinimide (sulfo-NHS) esters with primary amine groups on proteins. This reaction forms stable amide bonds, covalently linking the interacting proteins.

Figure 1: Mechanism of BS2G cross-linking of two proteins.

Experimental Protocols

The success of a BS2G cross-linking experiment relies on a carefully executed protocol. Below are detailed methodologies for a general in-solution cross-linking experiment and a more specific protocol for studying proteasomal complexes.

General In-Solution Cross-Linking Protocol

This protocol is a standard starting point for cross-linking purified protein complexes in solution.

Figure 2: General workflow for BS2G cross-linking.

Methodology:

-

Sample Preparation: Ensure the protein sample is in an amine-free buffer (e.g., PBS, HEPES) at a suitable concentration.[1]

-

BS2G Preparation: Immediately before use, dissolve BS2G in the reaction buffer to the desired stock concentration (e.g., 25-50 mM).[1]

-

Cross-linking Reaction: Add the BS2G stock solution to the protein sample to achieve the desired final concentration (typically in the micromolar to low millimolar range). Incubate the reaction mixture for 30-60 minutes at room temperature.[1]

-

Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]

-

Sample Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE to visualize the cross-linked products and for subsequent mass spectrometry analysis to identify the cross-linked peptides.

Cross-Linking of Proteasomal 20S Core Particles from Haloferax volcanii

This protocol, adapted from Ghahiseni et al. (2014), provides a specific example of BS2G application.[5]

Methodology:

-

Sample Preparation: Purified proteasome complexes (50 μg) were in a buffer containing 20 mM HEPES-KOH, pH 7.5, 150 mM KOAc, and 5 mM Mg(OAc)2.

-

Cross-linking Reaction: BS2G was added to a final concentration of 1 mM. The reaction was incubated for 30 minutes at 30°C.

-

Quenching: The reaction was quenched by adding ammonium bicarbonate to a final concentration of 50 mM and incubating for 10 minutes at 30°C.

-

Denaturation, Reduction, and Alkylation: The cross-linked sample was denatured with 8 M urea, reduced with TCEP, and alkylated with iodoacetamide.

-

Enzymatic Digestion: The protein mixture was digested with trypsin overnight.

-

Mass Spectrometry Analysis: The resulting peptide mixture was analyzed by LC-MS/MS to identify the cross-linked peptides.

Quantitative Data Presentation

The primary output of a BS2G cross-linking experiment coupled with mass spectrometry is the identification of cross-linked peptides. This data provides direct evidence of protein-protein interactions and offers distance constraints for structural modeling.

Table 2: Identified Cross-Linked Peptides in the Proteasomal 20S Core Particle of H. volcanii using BS2G

| Cross-link Type | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Peptide Sequence 1 | Peptide Sequence 2 |

| Inter-protein | α1 | K54 | β | K159 | VLDNAFK | IAGVVYDLLER |

| Intra-protein | α1 | K68 | α1 | K85 | DQLSGANLVR | YIDEIGTIFSPEGR |

| Intra-protein | β | K108 | β | K128 | LVEYIQK | TISDAGIITATR |

(Data adapted from Ghahiseni et al., 2014)[5]

Visualization of Protein Interaction Networks

The identified cross-links can be used to construct protein interaction networks, providing a visual representation of the spatial arrangement of proteins within a complex or a cellular pathway.

Figure 3: Hypothetical interaction network of a proteasome subunit based on BS2G cross-linking data.

Applications in Drug Discovery and Development

The detailed structural information provided by BS2G cross-linking is invaluable for drug discovery. By identifying key interaction interfaces, researchers can design small molecules or biologics that specifically disrupt or stabilize these interactions, leading to therapeutic benefits. For instance, understanding the precise binding site of a viral protein on a host cell receptor, as determined by cross-linking, can guide the development of antiviral drugs that block this interaction.

Conclusion

BS2G is a robust and versatile tool for the investigation of protein-protein interactions. Its well-defined chemistry and the ability to generate precise distance constraints make it an essential technique in the field of structural biology and proteomics. The detailed protocols and data interpretation guidelines presented in this guide will empower researchers to effectively utilize BS2G in their studies of complex biological systems and to accelerate the pace of drug discovery.

References

- 1. proteochem.com [proteochem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Advantage: A Technical Guide to Non-Cleavable Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a crosslinker is a critical decision that profoundly influences the stability, efficacy, and safety of the resulting conjugate. While cleavable linkers have their place, non-cleavable crosslinkers offer a distinct set of advantages rooted in their robust and stable nature. This technical guide provides an in-depth exploration of the core benefits of non-cleavable crosslinkers, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development and protein interaction studies.

Core Advantages of Non-Cleavable Crosslinkers

Non-cleavable crosslinkers form a stable, covalent bond between two molecules, which is not designed to be broken under physiological conditions. This inherent stability is the cornerstone of their primary advantages, particularly in the realm of antibody-drug conjugates (ADCs).

1. Enhanced Plasma Stability and Improved Therapeutic Index:

The paramount advantage of non-cleavable linkers is their superior stability in the circulatory system.[1][2] Unlike cleavable linkers that can be susceptible to premature enzymatic or chemical degradation in the plasma, non-cleavable linkers ensure that the conjugated payload remains attached to its delivery vehicle, such as a monoclonal antibody, until it reaches the target cell.[3][4] This enhanced stability directly translates to a lower systemic release of the cytotoxic payload, thereby reducing off-target toxicity and widening the therapeutic window.[2][5] Studies have shown that ADCs with non-cleavable linkers generally exhibit better in vivo performance compared to their cleavable counterparts.[2][6]

2. Reduced Off-Target Toxicity:

By minimizing the premature release of potent cytotoxic drugs, non-cleavable linkers significantly mitigate the risk of damage to healthy tissues.[7][8] The payload is only released after the entire antibody-drug conjugate is internalized by the target cell and the antibody component is degraded within the lysosome.[2][] This targeted release mechanism is a key factor in improving the overall safety profile of ADCs.

3. Simplified and Predictable Drug Release Mechanism:

The drug release from ADCs employing non-cleavable linkers is straightforward and relies on a well-understood biological process: lysosomal degradation of the antibody.[2][] This eliminates the complexities and potential variabilities associated with cleavable linkers, which depend on specific enzymes or pH conditions that can differ between patients or even within the tumor microenvironment. The released active drug is typically the payload still attached to the linker and a single amino acid residue from the antibody.[5]

4. Controlled Drug-to-Antibody Ratio (DAR):

The use of stable, non-cleavable linkers facilitates better control over the final drug-to-antibody ratio during the manufacturing process. This is crucial as the DAR is a critical quality attribute of an ADC, impacting both its efficacy and safety.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the stability and efficacy of ADCs with non-cleavable and cleavable linkers.

| Linker Type | ADC Example | In Vivo Half-Life (t½) | Stability in Human Plasma | Reference(s) |

| Non-Cleavable (SMCC) | Ado-trastuzumab emtansine (T-DM1) | ~3-4 days (in patients) | Highly stable | [6] |

| Cleavable (Val-Cit) | Brentuximab vedotin | ~2-3 days (in patients) | Generally stable, but can be susceptible to premature cleavage | [4] |

| Cleavable (Hydrazone) | Gemtuzumab ozogamicin | Shorter half-life due to instability | Prone to hydrolysis | [4] |

| Linker Type | Key Performance Parameter | Observation | Reference(s) |

| Non-Cleavable (SMCC) | Therapeutic Window | Generally wider due to high plasma stability. | [5] |

| Cleavable (Val-Cit) | Therapeutic Window | Can be narrower due to potential for off-target toxicity from premature payload release. | [5] |

| Non-Cleavable (SMCC) | Bystander Effect | Limited to no bystander effect as the released metabolite is typically charged and not cell-permeable. | [5] |

| Cleavable (Val-Cit) | Bystander Effect | Capable of inducing a significant bystander effect due to the release of a cell-permeable payload. | [5] |

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation using SMCC (Non-Cleavable Crosslinker)

This protocol describes the conjugation of a thiol-containing drug to a monoclonal antibody using the heterobifunctional, non-cleavable crosslinker, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

SMCC crosslinker

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Thiol-containing cytotoxic drug

-

Conjugation Buffer A: Amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Conjugation Buffer B: pH 6.5-7.0 buffer (e.g., PBS with 5 mM EDTA)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody into Conjugation Buffer A to remove any amine-containing contaminants.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

SMCC Activation of Antibody:

-

Dissolve SMCC in DMSO to a final concentration of 10 mM immediately before use.

-

Add a 10 to 20-fold molar excess of the SMCC solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

-

Removal of Excess SMCC:

-

Remove unreacted SMCC by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer B.

-

Collect the protein fractions containing the maleimide-activated antibody.

-

-

Conjugation of Thiol-Containing Drug:

-

Dissolve the thiol-containing drug in an appropriate solvent (e.g., DMSO).

-

Add a 1.5 to 5-fold molar excess of the drug solution to the maleimide-activated antibody.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under a nitrogen atmosphere.

-

-

Quenching of Unreacted Maleimides:

-

Add a final concentration of 1 mM N-acetylcysteine or cysteine to the reaction mixture to quench any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the ADC using a desalting column or size-exclusion chromatography to remove unreacted drug and other small molecules.

-

The final ADC should be in a suitable formulation buffer.

-

-

Characterization of the ADC:

-

Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

-

Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC-HPLC).

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic potential of an ADC against a target cancer cell line.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

ADC to be tested

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADC to the respective wells. Include untreated cells as a control.

-

Incubate the plate for 72-96 hours at 37°C.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 1 hour at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

-

Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

Protocol 3: Protein-Protein Interaction Analysis using BS3 (Non-Cleavable Crosslinker)

This protocol outlines a general procedure for cross-linking interacting proteins in a complex using the homobifunctional, non-cleavable crosslinker BS3 (Bis(sulfosuccinimidyl) suberate) for subsequent analysis by SDS-PAGE or mass spectrometry.

Materials:

-

Protein complex sample in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0)

-

BS3 crosslinker

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE reagents and equipment

-

Mass spectrometer (for advanced analysis)

Procedure:

-

Sample Preparation:

-

Prepare the protein complex at a suitable concentration (e.g., 0.1-2 mg/mL) in an amine-free buffer.

-

-

BS3 Crosslinking Reaction:

-

Dissolve BS3 in the reaction buffer to a final concentration of 0.5-5 mM immediately before use.

-

Add the BS3 solution to the protein sample. The optimal BS3 concentration should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 20-50 mM to stop the cross-linking reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Analysis by SDS-PAGE:

-

Mix the cross-linked sample with SDS-PAGE loading buffer.

-

Run the sample on a polyacrylamide gel.

-

Visualize the protein bands by Coomassie blue or silver staining. The appearance of higher molecular weight bands indicates successful cross-linking of interacting proteins.

-

-

Analysis by Mass Spectrometry (Optional):

-

Excise the cross-linked protein bands from the gel.

-

Perform in-gel digestion with a protease (e.g., trypsin).

-

Analyze the resulting peptides by LC-MS/MS to identify the cross-linked peptides and map the protein-protein interaction sites.[10]

-

Mandatory Visualizations

References

- 1. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

A Deep Dive into BS2G: An In-depth Technical Guide to Cell Surface Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis[sulfosuccinimidyl] glutarate (BS2G), a homobifunctional, amine-reactive crosslinker, and its application in the critical field of cell surface protein labeling. Understanding the spatial arrangement and interaction networks of proteins on the cell surface is paramount for deciphering cellular communication, identifying disease biomarkers, and developing targeted therapeutics. BS2G emerges as a powerful tool in this endeavor due to its specific chemical properties that enable the covalent capture of protein interactions on the plasma membrane.

Core Concepts: The Chemistry and Utility of BS2G

BS2G is a water-soluble, non-cleavable crosslinker that is impermeable to the cell membrane.[1][2] Its key features are the two N-hydroxysulfosuccinimide (sulfo-NHS) esters located at either end of a 5-atom (7.7 Å) spacer arm.[3] These sulfo-NHS esters react specifically and efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, at a physiological pH range of 7-9.[2][4] The presence of the sulfonate groups renders the molecule highly water-soluble and prevents it from crossing the cell membrane, making it an ideal reagent for selectively labeling and crosslinking proteins on the extracellular surface of intact cells.[1][2][5]

The non-cleavable nature of the BS2G spacer arm ensures that the crosslinked protein complexes remain intact throughout the experimental workflow, which is crucial for subsequent analysis.[3] This property is particularly advantageous for studying stable protein-protein interactions at the cell surface.

Quantitative Data Summary

A clear understanding of the physicochemical properties of a crosslinker is essential for designing and interpreting crosslinking experiments. The table below summarizes the key quantitative data for BS2G and provides a comparison with other commonly used amine-reactive crosslinkers.

| Feature | BS2G (Bis[sulfosuccinimidyl] glutarate) | BS3 (Bis(sulfosuccinimidyl) suberate) | DSS (Disuccinimidyl suberate) | DSG (Disuccinimidyl glutarate) |

| Reactive Group | Sulfo-NHS ester | Sulfo-NHS ester | NHS ester | NHS ester |

| Specificity | Primary amines | Primary amines | Primary amines | Primary amines |

| Spacer Arm Length | 7.7 Å | 11.4 Å | 11.4 Å | 7.7 Å |

| Water Soluble | Yes | Yes | No | No |

| Cell Membrane Permeable | No | No | Yes | Yes |

| Cleavable | No | No | No | No |

| Molecular Weight | 530.35 g/mol [6] | 572.43 g/mol | 368.35 g/mol | 326.26 g/mol |

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed methodology for labeling cell surface proteins using the BS2G crosslinker, followed by preparation for mass spectrometry analysis.

Materials

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Cell culture medium

-

Adherent or suspension cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Bradford assay reagent

-

SDS-PAGE reagents and equipment

-

In-gel or in-solution digestion reagents (e.g., DTT, iodoacetamide, trypsin)

Protocol for Cell Surface Protein Labeling with BS2G

-

Cell Preparation:

-

Culture cells to the desired confluency (for adherent cells) or density (for suspension cells).

-

Wash the cells three times with ice-cold PBS (pH 7.4) to remove any amine-containing components from the culture medium. For adherent cells, perform washes directly in the culture dish. For suspension cells, pellet the cells by centrifugation at a low speed (e.g., 300 x g for 5 minutes) between washes.

-

-

This compound Solution Preparation:

-

Immediately before use, prepare a stock solution of BS2G in anhydrous DMSO. For example, dissolve BS2G to a final concentration of 25 mM.

-

Further dilute the BS2G stock solution in ice-cold PBS (pH 7.4) to the desired final working concentration. A typical starting concentration for cell surface crosslinking is 1-2 mM. The optimal concentration should be determined empirically for each cell type and experimental goal.

-

-

Crosslinking Reaction:

-

Resuspend the washed cell pellet (suspension cells) or cover the cell monolayer (adherent cells) with the BS2G working solution.

-

Incubate the cells for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of cell surface proteins.

-

-

Quenching the Reaction:

-

Terminate the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM (e.g., Tris-HCl or glycine). The primary amines in the quenching buffer will react with and consume any excess BS2G.

-

Incubate for 15 minutes at 4°C with gentle agitation.

-

-

Cell Lysis and Protein Extraction:

-

Wash the cells three times with ice-cold PBS to remove the quenching buffer and unreacted crosslinker.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Clarify the cell lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the crosslinked protein complexes.

-

-

Downstream Analysis Preparation:

-

Determine the protein concentration of the lysate using a Bradford assay or a similar method.

-

The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.

-

Mandatory Visualizations

Experimental Workflow for Cell Surface Protein Labeling using BS2G

Caption: A streamlined workflow for labeling cell surface proteins with BS2G.

Logical Relationship of BS2G Properties for Cell Surface Specificity

Caption: Key properties of BS2G enabling its specificity for cell surface proteins.

Signaling Pathway Investigation: A Hypothetical Workflow for EGFR Dimerization

Caption: Workflow for studying EGFR dimerization using BS2G and mass spectrometry.

References

- 1. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.10xgenomics.com [cdn.10xgenomics.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Application of Multiple Length Crosslinkers to the Characterization of Gaseous Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 10xgenomics.com [10xgenomics.com]

- 6. assets.ctfassets.net [assets.ctfassets.net]

The Chemistry of Sulfo-NHS Esters: An In-depth Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry of Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters, their application in bioconjugation, and detailed protocols for their use. Sulfo-NHS esters are a class of amine-reactive reagents widely employed in the life sciences to covalently label proteins, peptides, and other biomolecules.[1] Their defining feature is the presence of a sulfonate group on the N-hydroxysuccinimide ring, which imparts water solubility and makes them ideal for modifying molecules in aqueous environments.[2][3]

Core Chemistry and Reaction Mechanism

Sulfo-NHS esters react with primary amines (-NH₂) present on the N-terminus of proteins and the side chain of lysine residues to form stable amide bonds.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable amide linkage and the release of N-hydroxysulfosuccinimide as a leaving group.[4]

A critical competing reaction is the hydrolysis of the ester in aqueous solutions, which regenerates the carboxyl group and inactivates the reagent.[2] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[4]

Factors Influencing Reaction Efficiency

The success of a bioconjugation reaction using Sulfo-NHS esters is dependent on several key factors:

-

pH: The reaction is most efficient in the pH range of 7.2 to 8.5.[3][5] Below this range, the primary amines are protonated and less nucleophilic, while above this range, the rate of hydrolysis of the ester increases dramatically.[1]

-

Buffer Choice: Buffers containing primary amines, such as Tris, are incompatible as they will compete with the target molecule for reaction with the ester.[6] Phosphate-buffered saline (PBS), HEPES, and borate buffers are commonly used.[3][]

-

Concentration of Reactants: The concentration of the protein or other molecule to be labeled and the molar excess of the Sulfo-NHS ester will influence the degree of labeling. A higher molar excess of the ester is often required for dilute protein solutions.[8]

-

Temperature and Incubation Time: Reactions are typically carried out at room temperature for 30 minutes to 2 hours or at 4°C for longer periods to minimize protein degradation.[8][9]

Experimental Workflow

A typical experimental workflow for protein labeling with a Sulfo-NHS ester involves several key steps, from reagent preparation to purification of the final conjugate.

Quantitative Data Summary

The stability of NHS and Sulfo-NHS esters is highly dependent on pH. The following table summarizes the half-life of these esters under different conditions.

| Reagent Type | pH | Temperature (°C) | Half-life |

| NHS Ester | 7.0 | 0 | 4-5 hours[3][10] |

| NHS Ester | 8.0 | Not Specified | 1 hour[9][10] |

| NHS Ester | 8.6 | 4 | 10 minutes[3][10] |

| Sulfo-NHS Ester | 7.0 | Not Specified | Hours[4][11] |

| Sulfo-NHS Ester | 9.0 | Not Specified | Minutes[11] |

Detailed Experimental Protocols

Protocol 1: Cell Surface Protein Labeling

This protocol is designed for the specific labeling of proteins on the outer surface of intact cells. The water-soluble and membrane-impermeable nature of Sulfo-NHS esters makes them ideal for this application.[2]

Materials:

-

Cells in suspension or adherent cells in a plate

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Sulfo-NHS-biotin (or other Sulfo-NHS ester label)

-

Quenching Buffer (e.g., 100 mM Tris-HCl, pH 7.5, or PBS containing 100 mM glycine)

-

Lysis Buffer (if downstream analysis requires cell lysis)

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

-

Labeling Reaction:

-

Prepare the Sulfo-NHS ester solution immediately before use by dissolving it in PBS to the desired final concentration (typically 0.25-1 mg/mL).[2]

-

Add the Sulfo-NHS ester solution to the cells and incubate for 30 minutes to 1 hour at 4°C (on ice) or room temperature.[2] Incubation at 4°C is often preferred to minimize internalization of the label.[2]

-

-

Quenching: To stop the labeling reaction, add the quenching buffer to the cells and incubate for 5-15 minutes at room temperature.[2]

-

Washing: Wash the cells three times with ice-cold PBS to remove excess labeling reagent and byproducts.[2]

-

Downstream Analysis: The labeled cells are now ready for downstream applications such as cell lysis followed by immunoprecipitation or Western blotting.

Protocol 2: Protein-Protein Crosslinking using a Homobifunctional Sulfo-NHS Ester

This protocol describes a general procedure for crosslinking interacting proteins using a homobifunctional Sulfo-NHS ester such as BS³ (bis[sulfosuccinimidyl] suberate).[5]

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

-

BS³ (or other homobifunctional Sulfo-NHS ester)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Reagent Preparation:

-

Prepare the protein solution at an appropriate concentration in the reaction buffer.

-

Immediately before use, dissolve the BS³ in the reaction buffer to the desired stock concentration.

-

-

Crosslinking Reaction:

-

Add the BS³ solution to the protein solution. The optimal molar excess of the crosslinker should be determined empirically but typically ranges from 25- to 100-fold.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or at 4°C.

-

-

Quenching: Add the quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes at room temperature to stop the reaction.[10]

-

Analysis: The crosslinked protein sample can be analyzed by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.

Application in Studying Signaling Pathways

Sulfo-NHS ester-based crosslinking is a powerful tool for studying protein-protein interactions within signaling pathways. By "freezing" these transient interactions, researchers can identify and characterize the components of signaling complexes. For example, this technique can be used to investigate the interaction between a receptor and its downstream signaling partners upon ligand binding.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. covachem.com [covachem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to BS2G Crosslinker: Solubility and Stability for Researchers and Drug Development Professionals

Introduction

Bis[sulfosuccinimidyl] glutarate (BS2G), a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, is a pivotal reagent in the fields of proteomics and drug development. Its utility in covalently linking proteins and other biomolecules is well-established, aiding in the study of protein-protein interactions, protein complex structures, and the stabilization of therapeutic conjugates. A thorough understanding of its solubility and stability is paramount for the successful design and execution of crosslinking experiments. This technical guide provides an in-depth overview of the core physicochemical properties of BS2G, detailed experimental protocols, and a summary of critical data for laboratory use.

Core Properties of BS2G

BS2G is characterized by its two sulfonate groups, which render it water-soluble and membrane-impermeable, making it an ideal choice for crosslinking proteins on the cell surface without disrupting the cell membrane.[1][2][3][4][5] The spacer arm, with a length of 7.7 Å, separates the two reactive sulfo-NHS ester groups.[4][5][6] These ester groups react specifically with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[7][8][9] This reaction is most efficient in a pH range of 7 to 9.[2][7][8][10][11]

Solubility of BS2G

The solubility of BS2G is a critical factor in preparing stock solutions and reaction buffers. The presence of sulfonate groups significantly enhances its solubility in aqueous solutions compared to its non-sulfonated analog, DSG (disuccinimidyl glutarate).[2][4][5][12]

Table 1: Solubility Data for BS2G

| Solvent/Buffer System | Reported Solubility | Reference |

| Water | Up to 10 mM | [8] |

| 25 mM Sodium Phosphate, pH 7.4 | 50 mM (10 mg in 350 µL) | [6] |

| DMSO | Soluble | [13] |

| Non-amine containing buffers (e.g., HEPES, PBS) | Generally soluble | [8][10] |

Note: It is crucial to avoid amine-containing buffers such as Tris, as they will compete with the target protein for reaction with the crosslinker.[6][8][10]

Stability of BS2G

The stability of BS2G is primarily influenced by moisture and pH. The sulfo-NHS ester groups are susceptible to hydrolysis, which is a competing reaction to the desired crosslinking.[8][10]

Storage and Handling:

-

Long-term storage: BS2G should be stored at -20°C, protected from moisture under a desiccated, inert gas environment.[6][13] Some suppliers recommend storage at 4-8°C, desiccated.[8]

-

Handling: Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the reagent.[6][8]

Stability in Solution:

-

Hydrolysis: The sulfo-NHS ester moiety readily hydrolyzes in aqueous solutions. The rate of hydrolysis increases with increasing pH.[8][10] Due to this instability, stock solutions of BS2G should be prepared immediately before use and any unused solution should be discarded.[8]

-

Half-life: The half-life of NHS esters is significantly affected by pH and temperature. At pH 7.0 and 0°C, the half-life is approximately 4-5 hours. This decreases to about 10 minutes at pH 8.6 and 4°C.[10]

Table 2: Stability Profile of NHS Esters (as a proxy for BS2G)

| pH | Temperature (°C) | Half-life of Hydrolysis | Reference |

| 7.0 | 0 | 4-5 hours | [10] |

| 8.6 | 4 | 10 minutes | [10] |

Experimental Protocols

Protocol for Determining BS2G Solubility (Shake-Flask Method)

This protocol is adapted from established methods for determining the equilibrium solubility of chemical compounds.[14][15]

Materials:

-

BS2G crosslinker

-

Selected buffers (e.g., 20 mM Sodium Phosphate, pH 7.4; 20 mM HEPES, pH 7.5)

-

Mechanical agitator (e.g., orbital shaker) capable of maintaining 37 ± 1 °C

-

Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

Calibrated pH meter

Procedure:

-

Prepare the desired buffer systems and adjust the pH to the target value at 37 ± 1 °C.[16]

-

Add an excess amount of BS2G to a known volume of each buffer in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.

-

Place the flasks in a mechanical shaker set to a constant agitation speed (e.g., 100 rpm) and temperature (37 ± 1 °C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.[14]

-

After incubation, cease agitation and allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant. Separate the undissolved solid by centrifugation or filtration.

-

Quantify the concentration of BS2G in the clear supernatant using a validated analytical method.

-

Verify the pH of the remaining solution to ensure it has not significantly changed.[16]

-

Perform the determination in at least triplicate for each buffer condition.[17]

Protocol for Assessing BS2G Stability (Hydrolysis Rate)

This protocol outlines a method to determine the rate of hydrolysis of BS2G in an aqueous buffer.

Materials:

-

This compound

-

Reaction buffer (e.g., 20 mM Sodium Phosphate, pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 260 nm

-

Temperature-controlled cuvette holder or water bath

Procedure:

-

Prepare a fresh stock solution of BS2G in the desired buffer at a known concentration (e.g., 1 mM).

-

Equilibrate the reaction buffer to the desired temperature (e.g., 25°C) in a quartz cuvette.

-

Initiate the reaction by adding a small volume of the BS2G stock solution to the cuvette and mix quickly.

-

Immediately begin monitoring the increase in absorbance at 260 nm over time. The N-hydroxysulfosuccinimide byproduct of hydrolysis absorbs light in this range.[10]

-

Record absorbance readings at regular intervals until the reaction reaches a plateau.

-

The rate of hydrolysis can be determined from the initial linear portion of the absorbance vs. time plot. The half-life (t₁/₂) can be calculated from the pseudo-first-order rate constant.

Visualizations

General BS2G Crosslinking Workflow

The following diagram illustrates the typical workflow for a protein crosslinking experiment using BS2G.

Caption: A typical workflow for protein crosslinking using BS2G.

BS2G Reaction Mechanism

This diagram outlines the chemical reaction between BS2G and primary amines on a protein.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. covachem.com [covachem.com]

- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 4. 제품 [insung.net]

- 5. This compound 100 mg - Bis(Sulfosuccinimidyl) glutarate (BS2G) - ProteoChem [proteochem.com]

- 6. proteochem.com [proteochem.com]

- 7. Buy this compound | 215597-83-4 [smolecule.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. medkoo.com [medkoo.com]

- 14. scielo.br [scielo.br]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. who.int [who.int]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Applications of Bis(sulfosuccinimidyl) glutarate (BS2G) in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics, understanding the dynamic network of protein-protein interactions (PPIs) is paramount to unraveling cellular processes in both health and disease. Chemical cross-linking mass spectrometry (CXMS) has emerged as a powerful technique to capture these interactions in their native states, providing valuable structural insights. Among the arsenal of cross-linking reagents, Bis(sulfosuccinimidyl) glutarate (BS2G) has carved a significant niche. This in-depth technical guide explores the core applications of BS2G in proteomics, providing detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and signaling pathways.

BS2G is a homobifunctional, amine-reactive, water-soluble, and membrane-impermeable cross-linking agent.[1][2] Its two N-hydroxysulfosuccinimide (sulfo-NHS) esters readily react with primary amines (the N-terminus of proteins and the side chain of lysine residues) to form stable amide bonds.[1] The fixed spacer arm of 7.7 angstroms provides crucial distance constraints for structural modeling of proteins and protein complexes.[3] Furthermore, the availability of deuterated forms of BS2G (e.g., BS2G-d4) enables quantitative cross-linking studies to investigate changes in protein conformation and interaction dynamics.[4]

Core Properties of BS2G

A thorough understanding of the physicochemical properties of BS2G is essential for its effective application.

| Property | Value | Reference(s) |

| Alternative Names | Sulfo-DSG, Bis(Sulfosuccinimidyl) glutarate | [3] |

| Molecular Weight | 530.35 g/mol | [3] |

| Spacer Arm Length | 7.7 Å | [3] |

| Chemical Formula | C₁₃H₁₂N₂Na₂O₁₄S₂ | [3] |

| Reactivity | Primary amines (Lysine, protein N-terminus) | [1] |

| Solubility | Water-soluble | [2] |

| Cell Membrane Permeability | Impermeable | [2] |

| Cleavability | Non-cleavable | [2] |

Key Applications in Proteomics

The unique properties of BS2G make it a versatile tool for a range of proteomics applications:

-

Mapping Protein-Protein Interactions: BS2G is extensively used to identify interacting protein partners within purified complexes or complex cellular lysates. The distance constraints provided by the cross-linker help in delineating the binding interfaces.

-

Structural Elucidation of Protein Complexes: By providing distance restraints between amino acid residues, BS2G aids in the computational modeling and refinement of the three-dimensional structures of protein complexes.[5]

-

Probing Protein Conformation and Dynamics: In conjunction with its deuterated counterparts, BS2G can be employed in quantitative CXMS experiments to monitor conformational changes in proteins upon ligand binding, post-translational modifications, or other perturbations.

-

Analysis of Cell Surface Proteins: Due to its membrane impermeability, BS2G is an ideal reagent for selectively cross-linking and identifying interactions among proteins expressed on the cell surface.

Experimental Protocols

In Vitro Cross-linking of a Purified Protein Complex (e.g., Proteasomes)

This protocol is adapted from a study on the structural analysis of proteasomal 20S core particles.[5]

Materials:

-

Purified protein complex (e.g., proteasomes) at a concentration of 0.5 mg/mL.

-

BS2G cross-linker.

-

Cross-linking buffer: 20 mM HEPES-KOH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8.[6]

-

Quenching solution: 1 M Tris-HCl, pH 7.5.

-

DMSO (anhydrous).

-

Dialysis device (e.g., Slide-A-Lyzer Dialysis Cassette, MWCO 3500).[5]

-